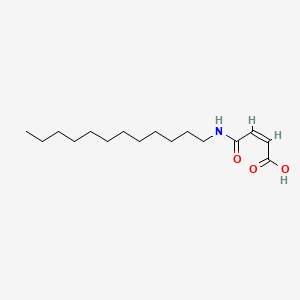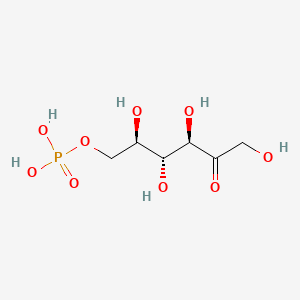
2,3-Dihydroxycyclopentaneundecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxycyclopentaneundecanoic acid is a long-chain fatty acid.
Aplicaciones Científicas De Investigación
1. Chelation Therapy
2,3-Dihydroxybenzoic acid has been evaluated for its potential as an orally effective iron-chelating drug in patients with β-thalassaemia major. The substance has shown to increase iron excretion significantly in patients, suggesting its role in managing iron overload conditions. The chelation was highly specific for iron, and the drug was well tolerated, indicating its potential therapeutic value. However, further evaluation is warranted to fully understand its role and efficacy in treating iron overload (C. Peterson et al., 1976).
A one-year double-blind study of 2,3-dihydroxybenzoic acid (2,3-DHB) was conducted in patients with beta-thalassemia major. The study evaluated the efficacy and safety of 2,3-DHB in terms of retardation of iron accumulation and found no signs of drug toxicity. Although the results were promising, further studies are required to define the role of 2,3-DHB in the treatment of iron-overload (C. Peterson et al., 1979).
2. Dental Applications
Studies have explored the use of doxycycline-loaded nanospheres in the treatment of periodontitis in diabetic patients. These nanospheres show potential as an adjunct to mechanical debridement in therapy, offering benefits in deep pockets, improving cytokine profiles, and reducing periodontal pathogen levels. This indicates a promising application of such compounds in dental health, specifically for diabetic patients with chronic periodontitis (Giovana Lecio et al., 2019).
3. Metabolism and Nutrition
Research into the metabolic footprint of diabetes has shown the potential of metabolomics in identifying deregulated metabolites associated with the disease. This includes studying the concentrations of unique small molecules in blood, which could lead to the detection of diabetes-related complications under sub-clinical conditions in the general population. Such findings highlight the potential of metabolomics in understanding and managing diabetes (K. Suhre et al., 2010).
Propiedades
Número CAS |
6938-15-4 |
|---|---|
Nombre del producto |
2,3-Dihydroxycyclopentaneundecanoic acid |
Fórmula molecular |
C16H30O4 |
Peso molecular |
286.41 g/mol |
Nombre IUPAC |
11-(2,3-dihydroxycyclopentyl)undecanoic acid |
InChI |
InChI=1S/C16H30O4/c17-14-12-11-13(16(14)20)9-7-5-3-1-2-4-6-8-10-15(18)19/h13-14,16-17,20H,1-12H2,(H,18,19) |
Clave InChI |
NHWAOBNJSBDJAL-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1CCCCCCCCCCC(=O)O)O)O |
SMILES canónico |
C1CC(C(C1CCCCCCCCCCC(=O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[[(1-Phenyl-5-tetrazolyl)thio]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1220597.png)
![3-(4-Methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1220598.png)







